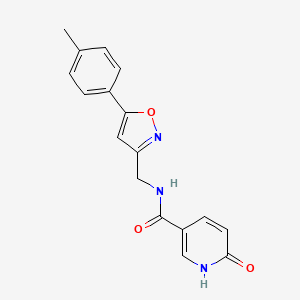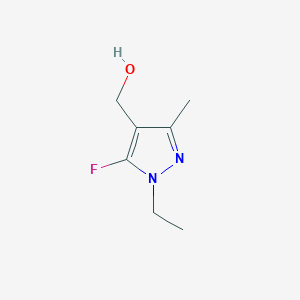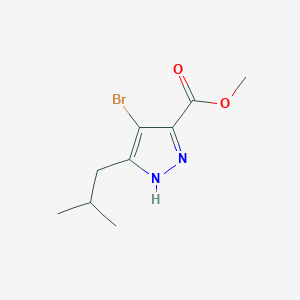![molecular formula C8H12N2O6 B2539521 ethyl [N'-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate CAS No. 1071717-39-9](/img/structure/B2539521.png)
ethyl [N'-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate is an organic compound with the molecular formula C9H15NO5. It is a colorless to pale yellow liquid with a faint odor and is soluble in both water and organic solvents. This compound is commonly used as a reagent in organic synthesis, particularly in the formation of hydrazine and amide intermediates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate typically involves the following steps:
Reaction of L-alanine with diethylamino methanol: This reaction produces L-alanine methyl ester.
Reaction of L-alanine methyl ester with N-ethoxyoxalyl chloride: This step yields the target compound, ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reactions are carried out in controlled environments to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of peptides and proteins.
Biology: It is used in the formation of hydrazine and amide intermediates, which are important in various biological processes.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate involves its interaction with molecular targets and pathways in the body. It acts as a reagent in the formation of hydrazine and amide intermediates, which are involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate include:
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
Uniqueness
Ethyl [N’-(2-ethoxy-2-oxoacetyl)hydrazinecarbonyl]formate is unique due to its specific structure and reactivity. Unlike other esters, it contains a hydrazinecarbonyl group, which makes it particularly useful in the synthesis of hydrazine and amide intermediates. This unique feature sets it apart from other similar compounds and makes it valuable in various scientific and industrial applications.
Propriétés
IUPAC Name |
ethyl 2-[2-(2-ethoxy-2-oxoacetyl)hydrazinyl]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O6/c1-3-15-7(13)5(11)9-10-6(12)8(14)16-4-2/h3-4H2,1-2H3,(H,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKAFWIZKBQVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NNC(=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2539438.png)
![2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2539439.png)

![3-[(furan-2-yl)methyl]-5-(propan-2-yl)-1,3,5-thiadiazinane-2-thione](/img/structure/B2539445.png)
![2-Chloro-n-{[2-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2539446.png)
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2539449.png)
![2-((5-((1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2539450.png)
![5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2539452.png)

![N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide](/img/structure/B2539455.png)

![2-{4-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2539458.png)


